cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane
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Overview
Description
TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[321]OCTANE-8-CARBOXYLATE is a complex organic compound with a bicyclic structure It is characterized by the presence of fluorine atoms, hydroxyl groups, and a tert-butyl ester functional group
Preparation Methods
The synthesis of TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through specific reaction conditions and catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE can be compared with other similar compounds, such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Another fluorinated compound with a different bicyclic structure.
tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A compound with a similar core structure but different functional groups. The uniqueness of TERT-BUTYL CIS-2,4-DIFLUORO-3,3-DIHYDROXY-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE lies in its specific combination of fluorine atoms, hydroxyl groups, and tert-butyl ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19F2NO4 |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(16)15-6-4-5-7(15)9(14)12(17,18)8(6)13/h6-9,17-18H,4-5H2,1-3H3/t6-,7+,8?,9? |
InChI Key |
YATGXRFGJRNODR-QPIHLSAKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C(C2F)(O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2F)(O)O)F |
Origin of Product |
United States |
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